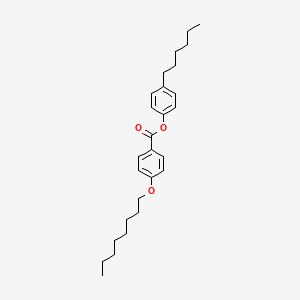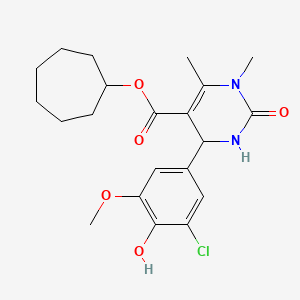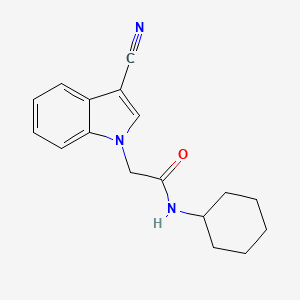
4-Hexylphenyl 4-(octyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hexylphenyl 4-(octyloxy)benzoate is an organic compound belonging to the class of phenyl benzoates. This compound is characterized by its liquid crystalline properties, making it a subject of interest in various scientific fields, particularly in materials science and liquid crystal technology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexylphenyl 4-(octyloxy)benzoate typically involves the esterification of 4-hexylphenol with 4-(octyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hexylphenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The phenyl rings can be oxidized under strong oxidative conditions, leading to the formation of quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4-Hexylphenyl 4-(octyloxy)benzoate has several applications in scientific research:
Liquid Crystals: Due to its liquid crystalline properties, it is used in the development of display technologies and other electro-optical devices.
Materials Science: It is studied for its potential use in creating advanced materials with specific optical and electronic properties.
Biological Studies: Its interactions with biological membranes and proteins are of interest in biophysical research.
Industrial Applications: It is used in the formulation of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Hexylphenyl 4-(octyloxy)benzoate in liquid crystal applications involves its ability to align in specific orientations under the influence of electric or magnetic fields. This alignment affects the optical properties of the material, making it useful in display technologies. The molecular structure allows for the formation of various mesophases, which are crucial for its liquid crystalline behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hexylphenyl 4-(hexyloxy)benzoate
- 4-Hexylphenyl 4-(pentyloxy)benzoate
- 4-Hexylphenyl 4-(butyloxy)benzoate
Uniqueness
4-Hexylphenyl 4-(octyloxy)benzoate is unique due to its specific alkyl chain lengths, which influence its mesomorphic properties. The combination of hexyl and octyloxy groups provides a balance between flexibility and rigidity, resulting in desirable liquid crystalline behavior. This makes it particularly suitable for applications requiring precise control over molecular alignment and phase transitions .
Propriétés
Formule moléculaire |
C27H38O3 |
|---|---|
Poids moléculaire |
410.6 g/mol |
Nom IUPAC |
(4-hexylphenyl) 4-octoxybenzoate |
InChI |
InChI=1S/C27H38O3/c1-3-5-7-9-10-12-22-29-25-20-16-24(17-21-25)27(28)30-26-18-14-23(15-19-26)13-11-8-6-4-2/h14-21H,3-13,22H2,1-2H3 |
Clé InChI |
AQSFFEGQHZABAF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B12471804.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12471809.png)
![4-chloro-3-(piperidin-1-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12471817.png)
![3-[(2-Bromoacetyl)amino]-N-methylbenzamide](/img/structure/B12471823.png)
![2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12471830.png)



![Bis[4-(4-nitrophenoxy)phenyl] benzene-1,3-dicarboxylate](/img/structure/B12471853.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12471855.png)

![N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12471864.png)
![3-amino-6-tert-butyl-N,4-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12471873.png)
![2,2'-{butane-1,4-diylbis[oxybenzene-2,1-diylnitrilo(E)methylylidene]}bis(6-nitrophenol)](/img/structure/B12471883.png)
